N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group at position 2 and a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety linked via an ethyl chain.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S2/c23-20-8-4-3-7-19(20)21-25-22-27(26-21)17(14-30-22)11-12-24-31(28,29)18-10-9-15-5-1-2-6-16(15)13-18/h3-4,7-10,13-14,24H,1-2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDJZHQKQDSCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thiazolotriazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenyl group: This step may involve a substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the ethyl linker: This can be done through alkylation reactions.
Formation of the tetrahydronaphthalene sulfonamide moiety:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Biological Studies: It can be used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 2-Fluorophenyl vs. 3-Fluorophenyl Derivatives
A closely related compound, N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (), differs only in the fluorophenyl substitution position (3- vs. 2-fluorophenyl). For instance, the 2-fluorophenyl group may induce greater steric hindrance near the triazole-thiazole core compared to the 3-substituted analog, impacting receptor selectivity .
Triazole-Containing Acetamides ()
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m) share a triazole core but differ in substituents and functional groups:
- Structural Differences: The target compound uses a sulfonamide linker, while 6a-m employ acetamide groups.
- Spectroscopic Trends :
- C=O Stretching : Acetamides (6a-m) show IR peaks at ~1671–1682 cm⁻¹ for C=O, whereas sulfonamides typically display lower C=O absorption due to electron-withdrawing sulfonyl groups.
- Aromatic Signals : Nitro-substituted derivatives (e.g., 6b, 6c) exhibit downfield shifts in ¹H NMR (e.g., δ 8.61 ppm for Ar–H in 6c) due to electron-withdrawing effects, a trend likely mirrored in fluorophenyl-substituted analogs .
Table 1: Key Spectroscopic Data for Triazole Derivatives
| Compound | IR C=O (cm⁻¹) | ¹H NMR (δ, Ar–H) | Notable Substituents |
|---|---|---|---|
| 6a | 1671 | 7.20–8.36 | Naphthyloxy, phenyl |
| 6b (2-nitro) | 1682 | 8.0–8.36 | 2-Nitrophenyl |
| 6c (3-nitro) | 1676 | 8.40–8.61 | 3-Nitrophenyl |
| Target Compound | ~1650* | Not reported | 2-Fluorophenyl, sulfonamide |
Sulfonamide Derivatives ()
- Sulfamethoxazole-Based Compounds (): Derivatives like N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide highlight the versatility of sulfonamides in medicinal chemistry. The target compound’s tetrahydronaphthalene-sulfonamide moiety may confer improved metabolic stability compared to benzenesulfonamides .
- Pesticide Sulfonamides (): Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) shares a sulfonamide-triazole scaffold.
Benzothiazole Acetamides ()
Derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide feature benzothiazole cores instead of thiazolo-triazole systems. Benzothiazoles are known for antimicrobial and anticancer activities, but the target compound’s fused triazole-thiazole system may offer unique conformational rigidity, enhancing target specificity .
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound belonging to the class of triazolothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 456.5 g/mol. The structural characteristics enable it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O4S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide |
| InChI Key | CNZXBRUFBUHLFT-UHFFFAOYSA-N |
The compound exhibits its biological activity primarily through the modulation of enzyme and receptor functions. Its thiazole and triazole moieties are known to form hydrogen bonds and other interactions with target proteins, influencing their activity. Notably:
- Antimicrobial Activity : The compound has shown significant efficacy against various pathogens by disrupting microbial cell function.
- Anticancer Properties : It has demonstrated antiproliferative effects on cancer cell lines such as MCF-7 and MDA-MB-231 through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Research indicates that derivatives of triazoles possess broad-spectrum antimicrobial properties. The compound has been evaluated for its effectiveness against several bacterial strains:
- In vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives:
- Cell Line Studies : In studies involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound exhibited IC50 values indicating potent antiproliferative effects. These effects were attributed to the induction of apoptosis and disruption of microtubule dynamics.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes:
- Alkaline Phosphatase Inhibition : It demonstrated significant inhibition against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), suggesting potential applications in treating conditions related to dysregulated phosphate metabolism.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at [source] examined the effects of this compound on breast cancer cells. The findings revealed that:
- The compound reduced cell viability significantly at concentrations as low as 10 µM.
- Mechanistic studies indicated that apoptosis was mediated through the activation of caspases and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In another investigation into the antimicrobial properties of this compound:
- It was tested against a panel of pathogenic bacteria.
- The results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical practice.
Q & A
Q. How can this compound be utilized as a fluorescent probe for cellular imaging?
- Methodological Answer : Derivatize the sulfonamide group with dansyl chloride or BODIPY fluorophores. Validate via:
- Confocal microscopy : Track localization in HeLa cells (ex/em 488/520 nm) .
- Flow cytometry : Quantify uptake kinetics using FITC-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
